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Compound of Interest

Compound Name: M3541

Cat. No.: B1574649

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity
of M3541, a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated
(ATM) kinase. The data and methodologies presented are collated from peer-reviewed
research to support further investigation and development of this compound.

Core Data Presentation

The in vitro activity of M3541 has been characterized through biochemical and cellular assays,
demonstrating sub-nanomolar potency against its primary target, ATM, and high selectivity
across the human kinome.

Table 1: In Vitro F  M3541 aqainst ATM Ki

Assay Type Target IC50 (nM) ATP Concentration

Cell-Free Biochemical
ATM 0.25 10 uM (Km)
Assay

Table 2: In Vitro Selectivity of M3541 against PIKK
Family Kinases
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Target Kinase IC50 (nM) Fold Selectivity vs. ATM
DNA-PK >60-fold higher than ATM >60

MmTOR Not Affected High

ATR Not Affected High

PI3K isoforms Not Affected High

Table 3: Kinome-Wide Selectivity Profile of M3541

A comprehensive kinase panel screening of M3541 against 292 human kinases revealed a

high degree of selectivity.

Parameter Value/Observation

Kinases Profiled 292

M3541 Concentration for Profiling 1uM

Kinases with >50% Inhibition ARKS5, FMS, FMSY969C, CLK2
Percentage of Kinome with IC50 > 100 nM 99.3%

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro potency and
selectivity of M3541.

In Vitro ATM Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of M3541 to inhibit the enzymatic activity of ATM in a cell-free
system.

Objective: To determine the IC50 value of M3541 against purified ATM kinase.
Materials:

¢ Recombinant human ATM kinase
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ATM-specific substrate peptide (e.g., a peptide containing the S/TQ motif)
ATP (Adenosine triphosphate)

M3541 (serial dilutions)

Kinase assay buffer (e.g., containing Tris-HCI, MgCI2, DTT)

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric-based)

384-well assay plates

Procedure:

Prepare serial dilutions of M3541 in DMSO and then dilute in kinase assay buffer.
Add the diluted M3541 or vehicle control (DMSO) to the wells of a 384-well plate.
Add the ATM kinase and the specific substrate peptide to the wells.

Initiate the kinase reaction by adding ATP at a concentration equivalent to its Km value for
ATM (10 pM).

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method. The
signal is inversely proportional to the inhibitory activity of M3541.

Calculate the percent inhibition for each M3541 concentration relative to the vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve.

Cellular ATM Signaling Inhibition Assay (Western Blot)

This assay assesses the ability of M3541 to inhibit ATM signaling in a cellular context in

response to DNA damage.[1]
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Objective: To evaluate the effect of M3541 on the phosphorylation of downstream targets of
ATM in response to ionizing radiation (IR).

Cell Line: A549 (human lung carcinoma) cells are a suitable model.[1]
Materials:

e A549 cells

o Cell culture medium and supplements

e M3541

« lonizing radiation source (e.g., X-ray irradiator)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

e PVDF membranes

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1 (Ser824),
anti-KAP1, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Serl5), anti-p53, and
a loading control (e.g., anti-B-actin).

 HRP-conjugated secondary antibodies
e Chemiluminescent substrate (ECL)
e Imaging system

Procedure:
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o Seed A549 cells in culture plates and allow them to adhere overnight.
o Pre-treat the cells with increasing concentrations of M3541 or vehicle control for 1 hour.[1]

o Expose the cells to a controlled dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-
strand breaks.[1]

 Incubate the cells for a specified time post-irradiation (e.g., 1 hour) to allow for ATM signaling
activation.[1]

e Wash the cells with ice-cold PBS and lyse them using lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST and detect the protein bands using a
chemiluminescent substrate and an imaging system.

e Quantify the band intensities to determine the ratio of phosphorylated to total protein for each
target.

Mandatory Visualizations
ATM Signaling Pathway in DNA Damage Response
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Caption: ATM signaling pathway activation in response to DNA double-strand breaks.

Experimental Workflow for Cellular ATM Inhibition Assay
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Caption: Workflow for assessing M3541's inhibition of ATM signaling via Western Blot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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